Cas no 2171655-88-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid
- 2171655-88-0
- EN300-1524721
-
- インチ: 1S/C27H34N2O5/c1-26(2,3)14-22(23(30)31)29-24(32)27(4,5)16-28-25(33)34-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,33)(H,29,32)(H,30,31)
- InChIKey: ACUVUXLTWWOEAI-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C)(C)C(NC(C(=O)O)CC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1524721-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1524721-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1524721-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1524721-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1524721-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1524721-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1524721-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1524721-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1524721-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1524721-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |
2171655-88-0 | 500mg |
$3233.0 | 2023-09-26 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acidに関する追加情報
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic Acid (CAS No. 2171655-88-0)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid, identified by its CAS number 2171655-88-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and molecular biology research.
The structural framework of this compound includes a fluoren-9-ylmethoxycarbonyl moiety, which is a key feature contributing to its unique chemical properties. The presence of this group enhances the compound's solubility and stability, making it a valuable candidate for further investigation in various biochemical pathways. Additionally, the dimethylpropanamido and dimethylpentanoic acid components contribute to its versatility in chemical modifications and functional group interactions.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in innovative ways. The fluoren-9-ylmethoxycarbonyl group, in particular, has been studied for its ability to enhance binding affinity and selectivity in drug molecules. This property makes it an attractive component for designing targeted therapies that can interact with specific enzymes or receptors involved in disease pathways.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid involves a series of well-defined chemical reactions that require precise control over reaction conditions. The use of advanced synthetic techniques ensures the high purity and yield of the final product. This compound has been synthesized using methods that incorporate protective group strategies to prevent unwanted side reactions, ensuring the integrity of the sensitive functional groups present in the molecule.
One of the most compelling aspects of this compound is its potential application in the development of new drugs targeting neurological disorders. The structural features of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid suggest that it may be capable of interacting with neurotransmitter receptors or other key proteins involved in brain function. Preliminary studies have shown that derivatives of this compound exhibit promising activity in models of neurodegenerative diseases.
The use of computational chemistry techniques has also played a crucial role in understanding the biological activity of this compound. Molecular modeling studies have helped researchers predict how 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid interacts with biological targets at the molecular level. These studies provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives.
In addition to its potential therapeutic applications, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid has shown promise as a tool for research purposes. Its unique structural features make it a useful scaffold for developing new compounds with tailored properties. Researchers can modify various functional groups within the molecule to explore different biological activities and optimize drug-like characteristics such as solubility, bioavailability, and metabolic stability.
The field of medicinal chemistry continues to evolve rapidly, with new compounds being discovered and synthesized at an unprecedented pace. 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid represents one such advancement that holds great promise for future therapeutic applications. As research progresses, it is expected that this compound will play an increasingly important role in both academic research and industrial drug development.
The development of novel pharmaceuticals often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and other related fields. The study of compounds like 2-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-2,2-dimethylpropanamido}-4{dimethylpentanoic acid) exemplifies this collaborative effort. By leveraging cutting-edge synthetic methods and advanced computational tools{ researchers can accelerate the discovery process{ leading to faster development{ more effective treatments{ and ultimately{ improved patient outcomes.
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